tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate
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Overview
Description
Tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate is an intriguing compound with unique structural elements. This compound belongs to a class of organic molecules that often play pivotal roles in medicinal chemistry due to their complex and versatile chemical nature. Its structure features a piperidine ring fused with other functional groups, which can offer diverse reactivity and application potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate involves multiple synthetic steps. One common synthetic route begins with the protection of hydroxyl groups and the formation of carbamate linkage through the reaction of tert-butyl chloroformate with an amino alcohol. The piperidine ring is often introduced via a cyclization reaction under basic conditions, followed by further functionalization to achieve the desired configuration.
Industrial Production Methods: On an industrial scale, the production often requires optimization of reaction conditions, including temperature control, solvent selection, and reagent purity, to ensure high yield and purity of the final compound. Techniques such as continuous flow chemistry might be employed for better scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes: Tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate can undergo several chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of the oxo group can be performed using agents like lithium aluminum hydride (LAH).
Substitution: The piperidine ring allows for substitution reactions, typically under nucleophilic or electrophilic conditions.
Common Reagents and Conditions: Common reagents include:
For oxidation: PCC, dichloromethane (DCM) as solvent.
For reduction: LAH in tetrahydrofuran (THF).
For substitutions: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products Formed: The major products formed depend on the reactions undertaken, such as alcohols, ketones, or substituted derivatives of the parent compound.
Scientific Research Applications
This compound finds its use in various domains, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying enzyme interactions due to its ability to mimic natural substrates.
Medicine: Potential pharmacological applications as part of drug development for targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving hydrogen bonding or ionic interactions with enzymes or receptors. The exact mechanism can vary, but typically involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives such as:
2,5-Dimethoxy-4-methylamphetamine (DOM)
N-Methyl-3,4-methylenedioxyamphetamine (MDMA)
Uniqueness: The unique aspect of tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate lies in its specific configuration and functional groups, which confer distinct reactivity and potential biological activity compared to other piperidine derivatives.
There you have it, a comprehensive look at this compound
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(8-16)7-9-5-4-6-14-11(9)17/h9-10,16H,4-8H2,1-3H3,(H,14,17)(H,15,18)/t9-,10-/m0/s1 |
InChI Key |
HTNYOHXDQACYNG-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCCNC1=O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCNC1=O)CO |
Origin of Product |
United States |
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